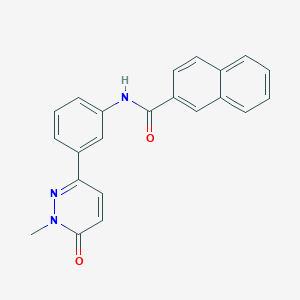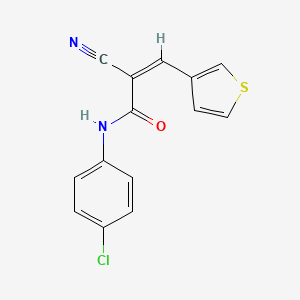
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide works by inhibiting the activity of a protein called Mps1 kinase, which is involved in the regulation of cell division. By inhibiting Mps1 kinase, this compound disrupts the normal progression of the cell cycle, leading to cell death. This mechanism of action is unique compared to other cancer therapies, which often target rapidly dividing cells in general.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, indicating that it may have a favorable safety profile for human use. In addition, this compound has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy. This suggests that this compound could be used in combination with other therapies to enhance their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger biomolecules. In addition, this compound has been shown to have a high degree of selectivity for its target protein, which reduces the risk of off-target effects. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the development and application of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide. One direction is to explore the use of this compound in combination with other cancer therapies to enhance their efficacy. Another direction is to develop more potent and selective analogs of this compound that have a longer half-life in vivo. Finally, there is a need for further research to understand the mechanism of action of this compound in more detail, which could lead to the development of new cancer therapies.
Métodos De Síntesis
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can be synthesized through a series of chemical reactions involving starting materials such as 4-chlorobenzaldehyde, malononitrile, and 2-thiophenecarboxaldehyde. The synthesis method involves the use of organic solvents and reagents, as well as purification techniques such as column chromatography and recrystallization. The overall yield of the synthesis method is approximately 20%, which makes it a viable option for large scale production.
Aplicaciones Científicas De Investigación
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound could be used as a targeted therapy for cancer treatment.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-1-3-13(4-2-12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKSHXQISSHEZ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CSC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CSC=C2)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)

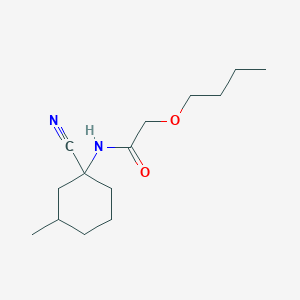
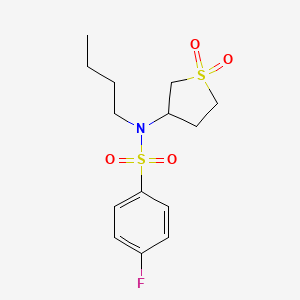
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
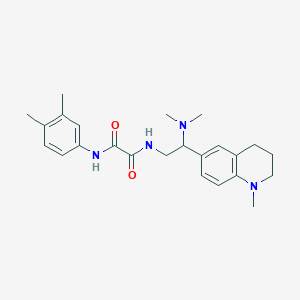


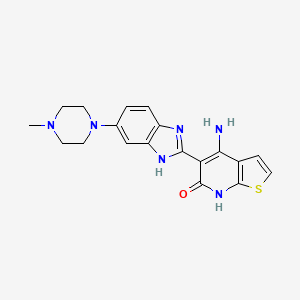
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)
